REACTION_CXSMILES
|
[C:1]([O:13]C)(=O)[C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:4][CH:3]=1.C[C:16]([CH3:19])([O-:18])[CH3:17].[K+].C[CH2:22][CH2:23][CH:24]([O:26][CH2:27][C:28]([C:30]1[CH:35]=[CH:34]C=CC=1)=O)[CH3:25].Cl.O1CCC[CH2:38]1>>[CH3:9][O:8][C:6]([C:5]1[CH:4]=[CH:3][C:2]([C:1](=[O:13])[CH2:17][C:16]([C:19]2[CH:22]=[CH:23][C:24]([O:26][CH2:27][CH2:28][CH2:30][CH2:35][CH3:34])=[CH:25][CH:38]=2)=[O:18])=[CH:11][CH:10]=1)=[O:7] |f:1.2|
|
Name
|
|
Quantity
|
1.94 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=C(C(=O)OC)C=C1)(=O)OC
|
Name
|
|
Quantity
|
2.24 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
4-pentyloxyacetophenone
|
Quantity
|
1.59 g
|
Type
|
reactant
|
Smiles
|
CCCC(C)OCC(=O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was refluxed for 30 minutes
|
Duration
|
30 min
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with ethyl acetate (100 ml)
|
Type
|
WASH
|
Details
|
the organic layer was washed with H2O (100 ml), brine (100 ml)
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was triturated with acetonitrile (20 ml)
|
Type
|
FILTRATION
|
Details
|
collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1=CC=C(C=C1)C(CC(=O)C1=CC=C(C=C1)OCCCCC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.41 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |